N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline
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Overview
Description
N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline is a complex organic compound featuring a triazine ring, a benzylsulfanyl group, and a methoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized via the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.
Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group on the triazine ring with a benzylthiol compound.
Vinylation: The vinyl group can be introduced through a Heck reaction, where a vinyl halide reacts with the triazine derivative in the presence of a palladium catalyst.
Attachment of the Methoxyaniline Moiety: This final step involves the coupling of the vinylated triazine with 4-methoxyaniline, possibly through a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazine ring and vinyl group can be reduced under hydrogenation conditions.
Substitution: The methoxyaniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Benzylsulfoxide or benzylsulfone derivatives.
Reduction: Saturated triazine and ethyl derivatives.
Substitution: Halogenated or nitrated methoxyaniline derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound may exhibit biological activity due to its triazine core, which is known for its antimicrobial and anticancer properties. Research could explore its potential as a lead compound in drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The presence of the methoxyaniline group suggests possible interactions with biological targets, such as enzymes or receptors.
Industry
In materials science, this compound could be used in the design of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The triazine ring could act as a pharmacophore, while the benzylsulfanyl and methoxyaniline groups could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-(Phenylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline
- N-(2-(3-(Methylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline
- N-(2-(3-(Benzylsulfanyl)-6-ethyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline
Uniqueness
N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline stands out due to the specific combination of functional groups, which may confer unique reactivity and biological activity. The benzylsulfanyl group, in particular, could enhance lipophilicity and membrane permeability, potentially improving its efficacy in biological systems.
Properties
IUPAC Name |
N-[(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)ethenyl]-4-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-15-19(12-13-21-17-8-10-18(25-2)11-9-17)22-20(24-23-15)26-14-16-6-4-3-5-7-16/h3-13,21H,14H2,1-2H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMDGFBTFJFFLY-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)SCC2=CC=CC=C2)C=CNC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=N1)SCC2=CC=CC=C2)/C=C/NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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